3-Benzofuranacetic acid, 6-methyl-, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Benzofuranacetic acid, 6-methyl-, methyl ester is a chemical compound belonging to the benzofuran family. . This compound, specifically, is characterized by the presence of a benzofuran ring fused with an acetic acid ester group, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
The synthesis of 3-Benzofuranacetic acid, 6-methyl-, methyl ester typically involves the esterification of 3-Benzofuranacetic acid, 6-methyl-. One common method includes the reaction of the acid with methanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid . The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to its ester form. Industrial production methods may involve more efficient catalytic processes and optimized reaction conditions to achieve higher yields and purity .
Chemical Reactions Analysis
3-Benzofuranacetic acid, 6-methyl-, methyl ester undergoes various chemical reactions, including:
Scientific Research Applications
3-Benzofuranacetic acid, 6-methyl-, methyl ester has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Benzofuranacetic acid, 6-methyl-, methyl ester involves its interaction with specific molecular targets and pathways. For instance, benzofuran derivatives are known to inhibit certain enzymes or receptors, leading to their biological effects . The exact molecular targets and pathways can vary depending on the specific derivative and its application. Research is ongoing to elucidate the detailed mechanisms by which these compounds exert their effects .
Comparison with Similar Compounds
3-Benzofuranacetic acid, 6-methyl-, methyl ester can be compared with other benzofuran derivatives such as:
- 5-Benzofuranacetic acid, 6-ethenyl-2,4,5,6,7,7a-hexahydro-3,6-dimethyl-.alpha.-methylene-2-oxo-, methyl ester
- Benzofuran-based pyrazoline-thiazoles
- Fluorinated pyrazole-thiazole derivatives
These compounds share the benzofuran core structure but differ in their substituents and functional groups, leading to variations in their chemical properties and biological activities.
Properties
Molecular Formula |
C12H12O3 |
---|---|
Molecular Weight |
204.22 g/mol |
IUPAC Name |
methyl 2-(6-methyl-1-benzofuran-3-yl)acetate |
InChI |
InChI=1S/C12H12O3/c1-8-3-4-10-9(6-12(13)14-2)7-15-11(10)5-8/h3-5,7H,6H2,1-2H3 |
InChI Key |
CVQTWKUKVWWMKH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=CO2)CC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.